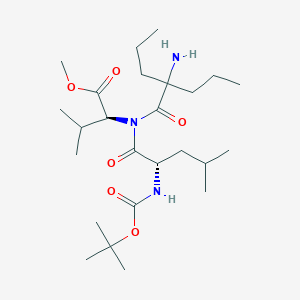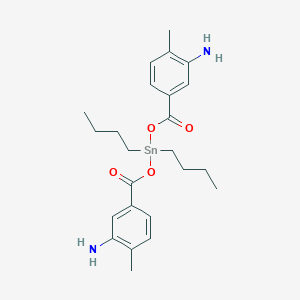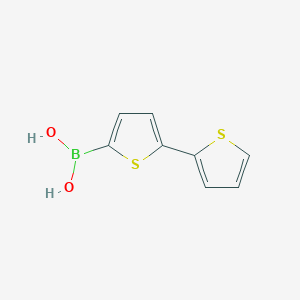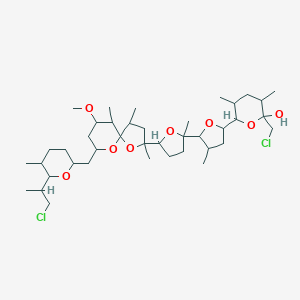
1,4-Dimethylpiperazine-2,3,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethylpiperazine-2,3,5-trione, also known as Dimethylbarbituric acid, is a chemical compound that belongs to the class of barbiturates. This compound is widely used in scientific research due to its unique properties and mechanisms of action.
Mechanism of Action
The mechanism of action of 1,4-Dimethylpiperazine-2,3,5-trione involves the inhibition of succinate dehydrogenase. This enzyme is responsible for the oxidation of succinate to fumarate in the electron transport chain of the mitochondria. By inhibiting this enzyme, 1,4-Dimethylpiperazine-2,3,5-trione disrupts the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This mechanism of action has been extensively studied in various biological systems, including cancer cells and neuronal cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,4-Dimethylpiperazine-2,3,5-trione are complex and depend on the specific biological system being studied. In cancer cells, 1,4-Dimethylpiperazine-2,3,5-trione has been shown to induce apoptosis and inhibit tumor growth. In neuronal cells, this compound has been shown to protect against oxidative stress and improve mitochondrial function. However, the exact biochemical and physiological effects of 1,4-Dimethylpiperazine-2,3,5-trione in different biological systems are still being studied.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1,4-Dimethylpiperazine-2,3,5-trione is its potent inhibition of succinate dehydrogenase. This makes it a valuable tool for studying the role of this enzyme in various biological processes. Additionally, 1,4-Dimethylpiperazine-2,3,5-trione is relatively easy to synthesize and can be scaled up for large-scale production.
However, there are also some limitations to the use of 1,4-Dimethylpiperazine-2,3,5-trione in lab experiments. One of the major limitations is its potential toxicity, especially at high concentrations. Additionally, the exact biochemical and physiological effects of this compound in different biological systems are still being studied, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for the study of 1,4-Dimethylpiperazine-2,3,5-trione. One area of research is the development of new inhibitors of succinate dehydrogenase that are more potent and selective than 1,4-Dimethylpiperazine-2,3,5-trione. Additionally, this compound could be used as a tool to study the role of succinate dehydrogenase in various disease states, including cancer and neurodegenerative disorders. Finally, the potential toxicity of 1,4-Dimethylpiperazine-2,3,5-trione could be further studied to determine the safe concentrations for use in lab experiments.
Conclusion:
In conclusion, 1,4-Dimethylpiperazine-2,3,5-trione is a valuable tool for scientific research due to its unique properties and mechanisms of action. This compound has been extensively used to study the role of succinate dehydrogenase in various biological processes and has shown promise as a potential therapeutic agent in cancer and neurodegenerative disorders. However, the exact biochemical and physiological effects of 1,4-Dimethylpiperazine-2,3,5-trione in different biological systems are still being studied, and further research is needed to fully understand the potential of this compound.
Synthesis Methods
The synthesis of 1,4-Dimethylpiperazine-2,3,5-trione involves the reaction of malonic acid with urea in the presence of sulfuric acid. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method is relatively simple and can be easily scaled up for large-scale production of 1,4-Dimethylpiperazine-2,3,5-trione.
Scientific Research Applications
1,4-Dimethylpiperazine-2,3,5-trione has been extensively used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme succinate dehydrogenase, which is involved in the electron transport chain of the mitochondria. As a result, 1,4-Dimethylpiperazine-2,3,5-trione has been used to study the role of succinate dehydrogenase in various biological processes, including cellular respiration, oxidative stress, and apoptosis.
properties
CAS RN |
147900-76-3 |
|---|---|
Product Name |
1,4-Dimethylpiperazine-2,3,5-trione |
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
1,4-dimethylpiperazine-2,3,5-trione |
InChI |
InChI=1S/C6H8N2O3/c1-7-3-4(9)8(2)6(11)5(7)10/h3H2,1-2H3 |
InChI Key |
BVDZPASSANKIIM-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N(C(=O)C1=O)C |
Canonical SMILES |
CN1CC(=O)N(C(=O)C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-](/img/structure/B142456.png)
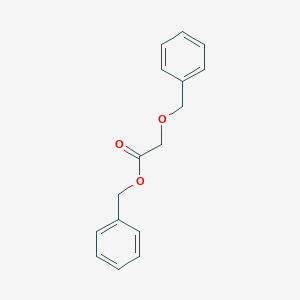

![2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B142464.png)

